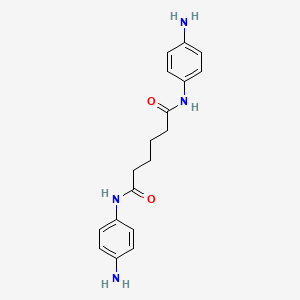
4-Pentyn-1-ol,2-aminobenzoate(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentyn-1-ol,2-aminobenzoate(9CI) is a chemical compound with the molecular formula C12H13NO2. It is known for its unique structure, which combines an alkyne group (4-pentyn-1-ol) with an aminobenzoate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentyn-1-ol,2-aminobenzoate(9CI) typically involves the esterification of 4-pentyn-1-ol with 2-aminobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane (DCM) for several hours .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Pentyn-1-ol,2-aminobenzoate(9CI) can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
4-Pentyn-1-ol,2-aminobenzoate(9CI) has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Pentyn-1-ol,2-aminobenzoate(9CI) involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The amino group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function .
Comparaison Avec Des Composés Similaires
4-Pentyn-1-ol: Shares the alkyne group but lacks the aminobenzoate moiety.
2-Aminobenzoic Acid: Contains the aminobenzoate group but lacks the alkyne group.
Propargyl Alcohol: Similar alkyne functionality but with a simpler structure.
Uniqueness: 4-Pentyn-1-ol,2-aminobenzoate(9CI) is unique due to its combination of an alkyne group and an aminobenzoate group, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
pent-4-ynyl 2-aminobenzoate |
InChI |
InChI=1S/C12H13NO2/c1-2-3-6-9-15-12(14)10-7-4-5-8-11(10)13/h1,4-5,7-8H,3,6,9,13H2 |
Clé InChI |
XEMAJZODYROLDR-UHFFFAOYSA-N |
SMILES canonique |
C#CCCCOC(=O)C1=CC=CC=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


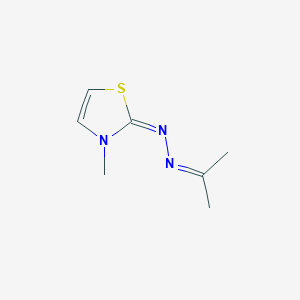
![N-Cyclopropyl-2-(2-isopropyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13792927.png)
![[3-Amino-4-(2-hydroxyethoxy)phenyl]arsonic acid](/img/structure/B13792936.png)
![2-[5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]-2-methylbutanoate](/img/structure/B13792942.png)
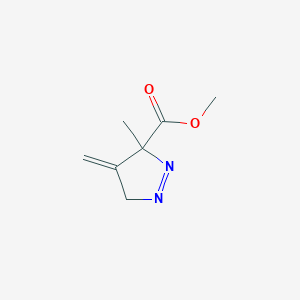
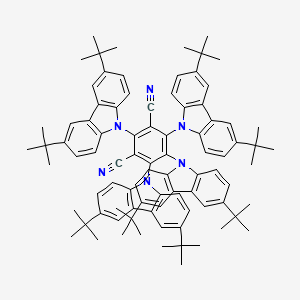
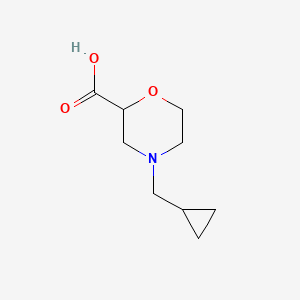
![Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]-](/img/structure/B13792951.png)
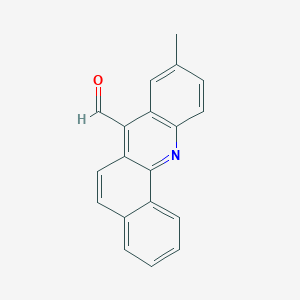
![2h-1,6-Methanofuro[2,3-d]pyrimidine](/img/structure/B13792974.png)
![Phosphonic acid, [chloro(dimethylamino)methyl]-](/img/structure/B13792977.png)
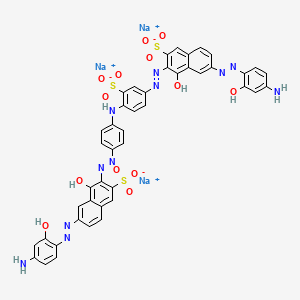
![2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide](/img/structure/B13792997.png)
